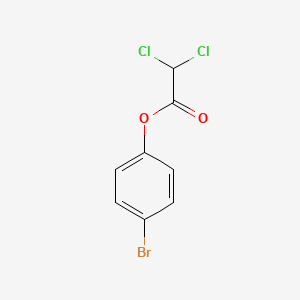

4-Bromophenyl dichloroacetate

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

42024-34-0 |

|---|---|

Molekularformel |

C8H5BrCl2O2 |

Molekulargewicht |

283.93 g/mol |

IUPAC-Name |

(4-bromophenyl) 2,2-dichloroacetate |

InChI |

InChI=1S/C8H5BrCl2O2/c9-5-1-3-6(4-2-5)13-8(12)7(10)11/h1-4,7H |

InChI-Schlüssel |

SRMTXXRYMZVZFO-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC=C1OC(=O)C(Cl)Cl)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for Bromophenyl Dichloroacetate Derivatives

Synthesis of N-(4-bromophenyl)-2,2-dichloroacetamide

The creation of N-(4-bromophenyl)-2,2-dichloroacetamide is a targeted process involving the reaction of 4-bromoaniline (B143363) with a derivative of dichloroacetic acid. This section explores the specific pathways and chemical agents used in this synthesis.

Reaction Pathways Involving 4-Bromoaniline and Dichloroacetic Acid

The primary pathway for the synthesis of N-(4-bromophenyl)-2,2-dichloroacetamide involves the reaction of 4-bromoaniline with dichloroacetyl chloride. This reaction is a nucleophilic acyl substitution where the amino group of 4-bromoaniline attacks the carbonyl carbon of dichloroacetyl chloride. The direct reaction between a carboxylic acid and an amine to form an amide is generally not feasible as it results in an acid-base reaction forming a salt libretexts.org. Therefore, the more reactive acyl chloride is the preferred reagent.

In a typical procedure, which can be adapted from the synthesis of similar compounds, 4-bromoaniline would be dissolved in a suitable solvent. Dichloroacetyl chloride is then added to this solution, often in the presence of a base to neutralize the hydrochloric acid byproduct tandfonline.comchemguide.co.uk.

A general representation of this reaction is as follows:

While direct use of dichloroacetic acid is less common for amide formation, it can be achieved with the use of coupling agents that activate the carboxylic acid.

Role of Phosphorus Oxychloride in Amide Formation

Phosphorus oxychloride (POCl₃) can be utilized as a dehydrating agent to facilitate the formation of amides from carboxylic acids and amines. However, for the synthesis of N-(4-bromophenyl)-2,2-dichloroacetamide, the more direct route using dichloroacetyl chloride is often preferred due to its higher reactivity.

In cases where dichloroacetic acid is the starting material, phosphorus oxychloride can act as an activating agent. The reaction mechanism generally involves the formation of a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Optimization of Reaction Conditions and Purification Techniques

Optimizing the reaction conditions is crucial for maximizing the yield and purity of N-(4-bromophenyl)-2,2-dichloroacetamide. Key parameters to consider include the choice of solvent, reaction temperature, and the type of base used. For analogous reactions, solvents like dichloromethane or tetrahydrofuran (THF) are commonly employed sphinxsai.com. The reaction is often carried out at a low temperature, such as 0°C, to control the exothermic nature of the reaction between the acyl chloride and the amine chemicalbook.com.

Purification of the final product typically involves several steps. After the reaction is complete, the mixture is often washed with a dilute acid, such as 1N HCl, to remove any unreacted amine and the basic catalyst chemicalbook.com. The organic layer is then washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure chemicalbook.com. Further purification can be achieved through recrystallization from a suitable solvent system, such as ethanol (B145695) or a mixture of hexane and ethyl acetate rsc.org. The purity of the final compound can be assessed using techniques like thin-layer chromatography (TLC) and melting point determination.

General Synthetic Approaches to Dichloroacetic Acid Derivatives

The synthesis of dichloroacetic acid derivatives is not limited to a single method. Various strategies have been developed over time to produce a diverse range of dichloroacetate (B87207) compounds.

Evolution of Synthetic Strategies for Diverse Dichloroacetate Compounds

The synthesis of dichloroacetic acid itself can be achieved through methods such as the chlorination of acetic or chloroacetic acid, or the hydrolysis of pentachloroethane orgsyn.org. Historically, the reaction of alkali cyanides with chloral hydrate has also been employed orgsyn.org. These foundational methods provide the precursor for a wide array of dichloroacetate derivatives. The development of various coupling agents and reaction conditions has expanded the ability to create esters and amides of dichloroacetic acid with a variety of functional groups researchgate.net.

Utilization of Dichloroacetyl Chloride in Derivative Synthesis

Dichloroacetyl chloride is a key intermediate in the synthesis of many dichloroacetic acid derivatives. It is typically synthesized by the oxidation of trichloroethylene google.com. Its high reactivity makes it an excellent starting material for the preparation of esters and amides through reactions with alcohols and amines, respectively libretexts.orgresearchgate.net. The reaction of dichloroacetyl chloride with anilines, for example, provides a straightforward route to N-aryl-2,2-dichloroacetamides tandfonline.com. The versatility of dichloroacetyl chloride allows for the synthesis of a broad spectrum of compounds with potential applications in various fields of chemistry.

The following table summarizes the key reactants and their roles in the synthesis of N-(4-bromophenyl)-2,2-dichloroacetamide and related derivatives.

| Reactant/Reagent | Role in Synthesis |

| 4-Bromoaniline | Starting material containing the bromophenyl group and the amine functional group. |

| Dichloroacetic Acid | The carboxylic acid precursor, which needs activation to form an amide. |

| Dichloroacetyl Chloride | A highly reactive derivative of dichloroacetic acid, readily forms amides with amines. |

| Phosphorus Oxychloride | Can be used as a dehydrating or activating agent for amide synthesis from carboxylic acids. |

| Base (e.g., Triethylamine) | Neutralizes the HCl byproduct in reactions involving acyl chlorides. |

| Solvent (e.g., Dichloromethane) | Provides a medium for the reaction to occur. |

Preparation of Hybrid Molecules Incorporating Dichloroacetic Acid

The synthesis of hybrid molecules incorporating dichloroacetic acid (DCA) is a significant area of research, particularly in the development of novel therapeutic agents. This approach involves covalently linking DCA to another pharmacologically active molecule, such as one containing a bromophenyl moiety, to potentially enhance efficacy, improve bioavailability, or target specific cellular mechanisms. The primary method for creating such hybrids, especially esters like 4-bromophenyl dichloroacetate, involves the acylation of a hydroxyl group with a reactive form of dichloroacetic acid.

One of the most direct and widely employed methods for synthesizing these hybrid molecules is the reaction of a phenol with dichloroacetyl chloride. researchgate.net This reaction is a type of esterification where the hydroxyl group of the phenol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the dichloroacetyl chloride. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct. Solvents such as chloroform or dimethylformamide (DMF) are often used. researchgate.net For phenols with electron-donating or electron-withdrawing substituents, reaction conditions may be adjusted to achieve optimal yields. researchgate.net

The molecular hybridization strategy aims to combine the biological activities of both DCA and the parent molecule. nih.gov For instance, DCA is known to influence cellular metabolism, and by linking it to other molecules, researchers aim to create conjugates with novel or enhanced properties. nih.govnih.gov Various derivatives of dichloroacetic acid have been synthesized and evaluated for their potential biological activities. nih.govpharmj.org.ua

The synthesis of N-phenyl-2,2-dichloroacetamide analogues represents another class of hybrid molecules, where an amide bond is formed instead of an ester linkage. nih.gov This is typically achieved by reacting an aniline derivative with dichloroacetyl chloride. pharmj.org.ua These studies highlight the versatility of dichloroacetyl chloride as a reagent for creating diverse hybrid structures.

While the direct synthesis of 4-bromophenyl dichloroacetate is a specific example, the general principles of synthesis can be applied to a wide range of bromophenol derivatives. mdpi.com The reaction conditions can be tailored based on the specific properties of the brominated phenol.

The following table summarizes a general methodology for the synthesis of phenyl dichloroacetate derivatives based on the acylation of phenols with dichloroacetyl chloride.

| Reactant 1 | Reactant 2 | Reagents/Catalysts | Solvent | Conditions | Product Type |

| Substituted Phenol | Dichloroacetyl chloride | Base (e.g., DMAP, Pyridine) | Chloroform or DMF | Stirring, 24h | Phenyl dichloroacetate |

| Polyfunctional Phenol | Dichloroacetyl chloride | 4-(dimethylamino)pyridine (DMAP) | Chloroform | 24 hours | Polyphenol Dichloroacetate Ester |

| Curcumin | Dichloroacetate (via glycine linker) | Not specified | Not specified | Not specified | Curcumin-Dichloroacetate Hybrid |

This table represents generalized conditions and may vary based on the specific substrates and desired products.

Spectroscopic and Structural Elucidation of Bromophenyl Dichloroacetate Derivatives

Vibrational Spectroscopy Characterization

Vibrational spectroscopy, encompassing FTIR and FT-Raman techniques, is a powerful tool for identifying the functional groups and determining the molecular structure of a compound.

Fourier Transform Infrared (FTIR) Spectroscopy Investigations

An FTIR spectrum of 4-Bromophenyl dichloroacetate (B87207) would be expected to show characteristic absorption bands corresponding to its constituent functional groups. Key vibrational modes would include the C=O stretching of the ester group, typically found in the region of 1750-1735 cm⁻¹. The C-O stretching vibrations of the ester would also be present, alongside the characteristic C-Cl stretching frequencies from the dichloroacetate group. Aromatic C-H and C=C stretching vibrations from the 4-bromophenyl ring would also be prominent features. The C-Br stretching vibration would likely be observed in the lower frequency region of the spectrum.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Complementary to FTIR, an FT-Raman spectrum would provide further insight into the vibrational modes of 4-Bromophenyl dichloroacetate. Aromatic ring vibrations are often strong in Raman spectra, which would help in characterizing the 4-bromophenyl moiety. The symmetric stretching vibrations of non-polar bonds would also be more readily observed.

Detailed Vibrational Assignments and Normal Coordinate Analysis

A complete understanding of the vibrational modes would be achieved through detailed assignments and a normal coordinate analysis. This computational method correlates the experimentally observed vibrational frequencies with specific molecular motions. By constructing a theoretical model of 4-Bromophenyl dichloroacetate and calculating its vibrational frequencies using quantum chemical methods, a theoretical spectrum can be generated. Comparison of the theoretical and experimental spectra would allow for a definitive assignment of each vibrational band to a specific atomic motion within the molecule.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 4-Bromophenyl dichloroacetate, likely recorded in a solvent such as ethanol (B145695) or cyclohexane, would be expected to show absorption bands corresponding to the π → π* transitions of the aromatic ring. The presence of the bromine atom and the dichloroacetate group may cause shifts in the absorption maxima compared to unsubstituted benzene (B151609). Analysis of the spectrum would help in understanding the electronic structure and conjugation within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for structural elucidation in organic chemistry. Both ¹H and ¹³C NMR spectra would be crucial for confirming the structure of 4-Bromophenyl dichloroacetate.

In a hypothetical ¹H NMR spectrum, the protons on the 4-bromophenyl ring would likely appear as a set of doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The single proton of the dichloroacetate group (-CHCl₂) would be expected to appear as a singlet at a downfield chemical shift due to the deshielding effect of the adjacent chlorine atoms and the carbonyl group.

A ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group would be expected at a significant downfield shift (around δ 160-170 ppm). The carbon of the -CHCl₂ group would also be downfield due to the attached chlorine atoms. The four distinct carbon signals of the 4-bromophenyl ring would be observed in the aromatic region (typically δ 110-160 ppm), with the carbon attached to the bromine atom showing a characteristic chemical shift.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

The aromatic protons on the 4-bromophenyl ring would likely appear as two sets of doublets in the downfield region of the spectrum, characteristic of a para-substituted benzene ring. The protons ortho to the ester group would be expected to be deshielded and resonate at a slightly different chemical shift compared to the protons ortho to the bromine atom. The coupling between these adjacent aromatic protons would result in the doublet splitting pattern.

The single proton of the dichloroacetate group (-CHCl₂) would be significantly deshielded due to the presence of two electron-withdrawing chlorine atoms and the adjacent carbonyl group. This would result in a sharp singlet further downfield.

A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on established principles of NMR spectroscopy.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to -OCOCHCl₂) | 7.2 - 7.4 | Doublet | ~8-9 |

| Ar-H (ortho to -Br) | 7.5 - 7.7 | Doublet | ~8-9 |

| -CHCl₂ | 6.0 - 6.5 | Singlet | N/A |

Advanced Structural Determination

Single Crystal X-ray Diffraction for Solid-State Molecular Geometry

The resulting crystal structure would reveal the planarity of the phenyl ring and the orientation of the dichloroacetate group relative to it. Intermolecular interactions, such as halogen bonding or π-stacking, which influence the crystal packing, could also be elucidated.

Analysis of Molecular Geometry and Electron Density Distribution

In the absence of experimental crystallographic data for 4-Bromophenyl dichloroacetate, a detailed analysis of its molecular geometry and electron density distribution cannot be definitively provided. However, computational chemistry methods, such as Density Functional Theory (DFT), could be employed to model these properties.

Such theoretical calculations would likely predict a planar geometry for the bromophenyl ring. The bond lengths and angles would be influenced by the electronic effects of the bromine atom and the dichloroacetate group. For instance, the C-Br bond length would be consistent with that of other brominated aromatic compounds. The geometry around the ester linkage would adopt a conformation that minimizes steric hindrance.

Computational Chemistry and Theoretical Investigations of Bromophenyl Dichloroacetate Derivatives

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for investigating the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties, offering a balance between computational cost and accuracy.

Geometric Optimization and Conformational Analysis of N-(4-bromophenyl)-2,2-dichloroacetamide

The first step in a computational study is typically the geometric optimization of the molecule to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For N-(4-bromophenyl)-2,2-dichloroacetamide, this process involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Theoretical studies on similar molecules, such as N-(aryl)-2,2-dichloroacetamide derivatives, often employ DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to achieve reliable geometries. Conformational analysis is also crucial for flexible molecules, as it identifies the different spatial arrangements of the atoms (conformers) and their relative energies. In the case of N-(4-bromophenyl)-2,2-dichloroacetamide, rotation around the C-N amide bond and the C-C bond connecting the phenyl ring to the nitrogen atom would be of particular interest to identify the most stable conformer.

While specific optimized geometric parameters for N-(4-bromophenyl)-2,2-dichloroacetamide are not detailed in the available literature, a similar approach has been applied to related compounds like N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide nih.gov. Such studies provide a framework for understanding the structural aspects of these molecules.

Table 1: Illustrative Optimized Geometrical Parameters of a Dichloroacetamide Derivative (based on similar structures) This table presents hypothetical data for illustrative purposes.

Theoretical Calculation of Vibrational Frequencies and Electronic Structures

Following geometric optimization, the vibrational frequencies of the molecule can be calculated. These theoretical frequencies correspond to the different modes of vibration of the atoms in the molecule and can be compared with experimental data from infrared (IR) and Raman spectroscopy to validate the computed structure. DFT calculations have been shown to provide vibrational frequencies that are in good agreement with experimental values for related dichloroacetamide compounds nih.govresearchgate.net.

The electronic structure of N-(4-bromophenyl)-2,2-dichloroacetamide can also be thoroughly investigated using DFT. This includes the determination of atomic charges, dipole moments, and the energies of molecular orbitals. These properties are fundamental to understanding the molecule's polarity, reactivity, and intermolecular interactions.

Analysis of Frontier Molecular Orbitals (FMO) and Reactivity Sites

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity nih.govsemanticscholar.org.

For N-(4-bromophenyl)-2,2-dichloroacetamide, the HOMO is expected to be localized on the electron-rich 4-bromophenyl ring, while the LUMO may be distributed over the dichloroacetamide moiety, particularly the carbonyl group. The analysis of the spatial distribution of these orbitals helps in identifying the sites that are most susceptible to nucleophilic and electrophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Energies of a Dichloroacetamide Derivative This table presents hypothetical data for illustrative purposes.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Mapping of Electrostatic Potentials and Electron Density Distributions

The molecular electrostatic potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue indicates regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green represents regions of neutral potential chemrxiv.org.

For N-(4-bromophenyl)-2,2-dichloroacetamide, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the bromine atom, indicating these as potential sites for electrophilic interaction. Positive potential would be expected around the amide hydrogen atom. This information is crucial for understanding how the molecule might interact with biological targets scispace.com.

Quantum Chemical Investigations for Structural and Electronic Insights

Quantum chemical methods, including both ab initio and DFT approaches, provide deep insights into the structural and electronic properties of bromophenyl dichloroacetate (B87207) derivatives. These methods allow for the calculation of a wide range of properties that are often difficult or impossible to determine experimentally nih.gov.

By solving the Schrödinger equation (or the Kohn-Sham equations in DFT), these methods can provide detailed information about the electron distribution, molecular orbital energies, and other electronic properties. This information is invaluable for understanding the fundamental nature of the chemical bonds within the molecule and for predicting its chemical behavior. For instance, studies on related N-arylphenyl-2,2-dichloroacetamide analogues have utilized these methods to correlate structural features with biological activity scilit.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that influence the activity, QSAR models can be used to predict the activity of new, unsynthesized compounds.

Several QSAR studies have been conducted on dichloroacetate (DCA) and its derivatives, including N-arylphenyl-2,2-dichloroacetamide analogues, particularly in the context of their anticancer properties. These studies have shown that DCA can inhibit tumor growth by targeting cancer cell metabolism mdpi.comactcancer.org. QSAR models for these compounds often use a variety of molecular descriptors, including electronic, steric, and hydrophobic parameters, to build predictive models.

For example, a QSAR study on a series of N-arylphenyl-2,2-dichloroacetamide analogues as anticancer agents might reveal that the electronic properties of the substituents on the phenyl ring are a key determinant of their cytotoxic activity. Such models can guide the design of new derivatives with improved potency and selectivity.

Development of QSAR Models for Predicting Biological Activities

Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities. In the study of bromophenyl dichloroacetate derivatives, particularly N-arylphenyl-2,2-dichloroacetamide analogues, various QSAR models have been developed to predict their cytotoxic activities against cancer cell lines nih.govbrieflands.com.

The development of these models typically involves a series of steps, beginning with the creation of a dataset of compounds with known biological activities. For instance, a study on N-arylphenyl-2,2-dichloroacetamide analogues utilized their cytotoxic activity against the human non-small cell lung cancer cell line (A549) nih.govbrieflands.com. The biological data, often expressed as IC₅₀ values, are converted to a logarithmic scale (pIC₅₀) to be used as the dependent variable in the QSAR analysis nih.govbrieflands.com.

Several chemometric methods are employed to build the QSAR models. These include Multiple Linear Regression (MLR), Factor Analysis-based Multiple Linear Regression (FA-MLR), Principal Component Regression (PCR), and Genetic Algorithm-Partial Least Squares (GA-PLS) nih.govbrieflands.comsums.ac.ir. The goal is to identify a statistically significant relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable).

One of the primary objectives of developing QSAR models is to predict the activity of new, unsynthesized compounds. This in silico screening can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process brieflands.comsums.ac.irnih.gov. For a series of N-arylphenyl-2,2-dichloroacetamide analogues, a GA-PLS model was identified as the most robust, capable of predicting 90% of the variance in the observed cytotoxic activity brieflands.com.

The predictive power of a QSAR model is assessed through rigorous validation techniques. Cross-validation, particularly the leave-one-out method, is a common internal validation technique used to evaluate the stability and robustness of the model nih.gov. The statistical quality of the models is judged by parameters such as the correlation coefficient (r²) and the cross-validated correlation coefficient (q²). A high q² value indicates good predictive ability.

Below is a table showcasing a selection of N-arylphenyl-2,2-dichloroacetamide analogues and their experimental versus predicted biological activities as determined by a GA-PLS QSAR model.

| Compound | Substituent (R) | Experimental pIC₅₀ | Predicted pIC₅₀ (GA-PLS) |

| 1 | H | 4.65 | 4.63 |

| 2 | 4-F | 4.71 | 4.75 |

| 3 | 4-Cl | 4.89 | 4.85 |

| 4 | 4-Br | 4.96 | 4.92 |

| 5 | 4-I | 4.82 | 4.83 |

| 6 | 4-CH₃ | 4.77 | 4.79 |

| 7 | 4-OCH₃ | 4.60 | 4.58 |

| 8 | 4-NO₂ | 5.00 | 5.03 |

| 9 | 3-Cl | 4.82 | 4.81 |

| 10 | 3-Br | 4.87 | 4.88 |

Data sourced from a study on N-arylphenyl-2,2-dichloroacetamide analogues as anticancer agents nih.govbrieflands.comresearchgate.net.

Integration of Physicochemical Descriptors in QSAR Studies

The foundation of any QSAR model lies in the molecular descriptors, which are numerical representations of the physicochemical properties of the compounds frontiersin.org. These descriptors can be broadly categorized into several classes, including electronic, steric, hydrophobic, and topological parameters slideshare.net. The selection of appropriate descriptors is a critical step in developing a predictive QSAR model.

In the analysis of bromophenyl dichloroacetate derivatives, a wide range of descriptors are calculated to capture the structural variations within the series of analogues. These descriptors are then correlated with the biological activity to identify the key molecular features that govern the observed effects.

Commonly Used Physicochemical Descriptors:

Hydrophobicity: The lipophilicity of a compound, often quantified by the logarithm of the partition coefficient (logP), plays a crucial role in its ability to cross cell membranes and interact with biological targets nih.govslideshare.netsrce.hr. For halogenated p-substituted phenyl ring compounds, higher lipophilicity has been associated with increased biological activity srce.hr.

Electronic Properties: Descriptors such as the Hammett substituent constant (σ), dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are used to describe the electronic nature of the molecules frontiersin.org. These parameters can influence drug-receptor interactions.

Steric Parameters: Molar refractivity (MR) and Taft steric parameters are used to quantify the size and shape of the substituents slideshare.net. The steric bulk of a molecule can affect its binding to a receptor.

Topological Descriptors: These indices, such as the Wiener index and Balaban index, describe the connectivity of atoms within a molecule frontiersin.org.

The process of descriptor selection is often facilitated by statistical methods like genetic algorithms, which can identify the most relevant descriptors from a large pool of calculated variables nih.govbrieflands.comsums.ac.ir. This helps in building a more robust and interpretable QSAR model.

The table below provides a list of some of the key physicochemical descriptors that have been used in the QSAR analysis of N-arylphenyl-2,2-dichloroacetamide analogues.

| Descriptor Type | Descriptor Name | Description |

| Electronic | Mor15u | 3D-MoRSE - Signal 15 / unweighted |

| Electronic | H-047 | H attached to C1(sp3)/C0(sp2)/C1(sp2) |

| Topological | GATS5p | Geary autocorrelation - lag 5 / weighted by atomic polarizabilities |

| Constitutional | nCb | Number of substituted benzenes |

| Quantum-Chemical | E LUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Geometrical | TDB8m | 3D topological distance based descriptors |

| Topological | SpMax1_Bhp | Leading eigenvalue of Burden matrix - weighted by atomic polarizabilities |

This table is a representation of descriptors used in QSAR studies of dichloroacetamide derivatives researchgate.net.

The integration of these physicochemical descriptors into QSAR models allows for a quantitative understanding of the structure-activity relationship. The resulting models can not only predict the activity of new compounds but also provide insights into the molecular properties that are important for the desired biological effect, thus guiding the rational design of more potent derivatives.

Structure Activity Relationship Sar Studies of Bromophenyl Dichloroacetate Derivatives

Establishment of Structure-Activity Relationships for N-(4-bromophenyl)-2,2-dichloroacetamide

Research into N-phenyl-2,2-dichloroacetamide analogues has demonstrated that the introduction of substituents on the phenyl ring significantly impacts their biological, particularly anticancer, activity. nih.gov Early investigations revealed that mono-substituted N-phenyl-2,2-dichloroacetamides exhibit considerably higher anticancer activity than the parent compound, sodium dichloroacetate (B87207) (DCA). nih.gov This foundational finding established the importance of the N-phenyl moiety in enhancing the cytotoxic effects of the dichloroacetamide group.

While specific detailed SAR studies focusing exclusively on N-(4-bromophenyl)-2,2-dichloroacetamide are not extensively documented in the reviewed literature, the broader analysis of halogenated N-phenyl-2,2-dichloroacetamides provides valuable insights. The position and nature of the halogen substituent on the phenyl ring are crucial determinants of activity. For instance, studies on various mono-substituted analogs have shown that the presence of a halogen at the meta or para position can lead to potent anticancer activity. nih.gov

The general structure of these compounds consists of a dichloroacetamide tail and a substituted phenyl head. The dichloroacetate moiety is believed to contribute to the mechanism of action, while the substituted phenyl group primarily influences the compound's pharmacokinetic and pharmacodynamic properties, such as cell permeability and target binding affinity.

Influence of Substituent Effects on Biological Activity

The biological activity of N-phenyl-dichloroacetamide derivatives is profoundly influenced by the electronic and steric properties of the substituents on the phenyl ring. The presence of electron-withdrawing groups, such as halogens, has been a key focus of investigation.

Halogen substituents, including bromine, chlorine, and iodine, have been shown to enhance the anticancer and antimicrobial properties of these compounds. nih.govnih.gov The high lipophilicity of halogenated phenyl rings can facilitate the passage of the molecule through the phospholipid bilayer of cell membranes, leading to increased intracellular concentrations. nih.gov

A study on multi-substituted N-phenyl-2,2-dichloroacetamides indicated that 3,5-disubstituted analogs displayed satisfactory potency. nih.gov Among these, N-(3,5-diiodophenyl)-2,2-dichloroacetamide was found to be particularly effective against the A549 non-small cell lung cancer cell line, with an IC50 of 2.84 µM. nih.gov This suggests that increasing the number and atomic mass of halogen substituents can lead to a further increase in activity.

In the context of antimicrobial activity, a study of N-(substituted phenyl)-2-chloroacetamides revealed that compounds with a halogenated p-substituted phenyl ring, such as N-(4-chlorophenyl) and N-(4-fluorophenyl) chloroacetamides, were among the most active against Gram-positive bacteria and pathogenic yeasts. nih.gov This highlights the importance of the para-position for substitution to achieve significant antimicrobial effects.

The following table summarizes the anticancer activity of some N-phenyl-2,2-dichloroacetamide derivatives, illustrating the influence of different substituents.

| Compound | Substituent(s) | Cancer Cell Line | IC50 (µM) |

| N-(3-iodophenyl)-2,2-dichloroacetamide | 3-Iodo | A549 | 4.76 |

| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | 3,5-Diiodo | A549 | 2.84 |

Correlation between Molecular Structure and Efficacy in Biological Systems

The correlation between the molecular structure of bromophenyl dichloroacetate derivatives and their efficacy in biological systems is a multifactorial relationship. Key structural features that determine the biological activity include the nature and position of the substituent on the phenyl ring and the presence of the dichloroacetamide moiety.

For instance, the introduction of a 4-bromophenyl group increases the lipophilicity of the molecule compared to an unsubstituted phenyl ring. This enhanced lipophilicity is often correlated with better membrane permeability and, consequently, improved biological activity. nih.gov

In a series of N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which share the N-(4-bromophenyl)acetamide core structure, certain compounds exhibited notable anticancer activity against the MCF7 breast cancer cell line. nih.gov This suggests that the N-(4-bromophenyl)acetamide scaffold can be a valuable component in the design of new anticancer agents.

The table below presents the anticancer activity of two such derivatives.

| Compound | Cancer Cell Line | IC50 (µM) |

| Compound d6 | MCF7 | 38.0 |

| Compound d7 | MCF7 | 40.6 |

These findings underscore the importance of the molecular architecture in dictating the biological efficacy of this class of compounds. The interplay between the dichloroacetamide "warhead" and the substituted phenyl "delivery system" is a critical aspect of their design and function as potential therapeutic agents.

Biological Activity and Mechanistic Investigations of Dichloroacetate Derivatives Excluding Clinical Human Trials and Safety/adverse Effects

Antitumor Activity and Underlying Mechanisms

Dichloroacetate (B87207) (DCA) and its derivatives, such as 4-Bromophenyl dichloroacetate, are investigated for their potential as antitumor agents. Their primary mechanism involves inhibiting the enzyme pyruvate (B1213749) dehydrogenase kinase (PDK). nih.govmdpi.com By inhibiting PDK, DCA activates the pyruvate dehydrogenase (PDH) complex, which shifts cancer cell metabolism from glycolysis towards oxidative phosphorylation, a process that can selectively induce cell death in malignant cells. nih.govmdpi.com

Induction of Apoptosis (Programmed Cell Death)

Dichloroacetate derivatives have been shown to induce apoptosis in a variety of cancer cells. pharmj.org.uanih.gov This process is often initiated through mitochondrial-regulated pathways. dcaguide.orgnih.gov By shifting metabolism toward glucose oxidation, DCA can decrease the mitochondrial membrane potential hyperpolarization characteristic of many cancer cells. nih.gov This change can open mitochondrial transition pores, leading to the release of pro-apoptotic factors and subsequent activation of caspases, which are enzymes that execute the process of apoptosis. mdpi.com

Studies have demonstrated a dose-dependent increase in apoptosis in cancer cells treated with DCA. dcaguide.org For instance, in endometrial cancer cells, DCA treatment led to a significant increase in both early and late apoptosis. nih.gov This effect is consistent with a mechanism involving the mitochondria. nih.gov Furthermore, DCA-induced apoptosis has been linked to the upregulation of p53 upregulated modulator of apoptosis (PUMA), indicating a potential role for the p53 pathway in this process. dcaguide.orgnih.gov

Inhibition of Cancer Cell Proliferation and Growth

The anti-proliferative effect of DCA is dose-dependent. dcaguide.orgnih.gov Studies on various breast cancer cell lines demonstrated that sensitivity to DCA varied, with growth inhibition ranging from 20% to 80% after four days of treatment. dcaguide.org This variability may be related to differences in how cancer cells metabolize DCA or the specific isoforms of PDK they express. dcaguide.org In human colorectal cancer cells, a decrease in the anti-apoptotic protein Mcl-1 was correlated with a dose-dependent decrease in proliferation. nih.gov

| Cancer Cell Line | Agent | Observed Effect on Proliferation | Reference |

|---|---|---|---|

| 13762 MAT Rat Mammary Adenocarcinoma | Dichloroacetate (DCA) | Time- and dose-dependent inhibition of proliferation. | dcaguide.org |

| HCT116 Human Colorectal Cancer | Dichloroacetate (DCA) | Dose-dependent decrease in proliferation, correlated with reduced Mcl-1 protein levels. | nih.gov |

| Various Breast Cancer Cell Lines | Dichloroacetate (DCA) | Growth inhibition ranging from 20% to 80% depending on the cell line. | dcaguide.org |

| 8505C Human Anaplastic Thyroid Cancer | Dichloroacetate (DCA) | Selective inhibition of cancer cell proliferation. | researchgate.net |

Metabolic Reprogramming: Reversal of the Warburg Effect towards Oxidative Phosphorylation

A key mechanism of dichloroacetate derivatives is the reprogramming of cancer cell metabolism. nih.gov Many cancer cells exhibit a phenomenon known as the Warburg effect, where they preferentially utilize aerobic glycolysis for energy production, even when oxygen is available. mdpi.comnih.gov This metabolic state supports rapid cell growth and proliferation. dovepress.com

DCA targets this altered metabolism by inhibiting all four isoforms of pyruvate dehydrogenase kinase (PDK). dcaguide.org PDK normally phosphorylates and inactivates the pyruvate dehydrogenase (PDH) complex. dcaguide.orgdcaguide.org By inhibiting PDK, DCA maintains PDH in its active state, facilitating the conversion of pyruvate into acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for oxidative phosphorylation in the mitochondria. dcaguide.orgdcaguide.orgfrontiersin.org This metabolic shift from glycolysis to glucose oxidation disrupts the metabolic advantage of cancer cells and is a central component of DCA's antitumor activity. nih.govmdpi.comnih.gov

Modulation of Intracellular Reactive Oxygen Species (ROS) Production

The metabolic shift induced by dichloroacetate derivatives can lead to an increase in the production of intracellular reactive oxygen species (ROS). mdpi.com The promotion of mitochondrial respiration results in a higher electron flux through the electron transport chain, which can increase the generation of ROS. nih.gov While low levels of ROS can promote cell proliferation, higher levels induce oxidative stress, which can damage cellular components and trigger apoptosis. mdpi.commdpi.com

In HeLa cells, co-treatment with metformin (B114582) and DCA was found to significantly enhance ROS generation. dcaguide.org Similarly, in breast cancer cells, the combination of DCA and metformin led to synergistic induction of apoptosis involving oxidative damage. nih.gov This increased ROS production is considered a key downstream effect of DCA's metabolic reprogramming, contributing significantly to its selective killing of cancer cells. mdpi.comnih.gov

Interaction with Cellular Signaling Pathways (e.g., Akt/mTOR, p53)

Dichloroacetate derivatives have been shown to modulate key cellular signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is common in tumors. nih.gov Studies have shown that DCA can suppress the Akt-mTOR signaling pathway in LoVo colorectal cancer cells. researchgate.netnih.gov The inhibition of this pathway can contribute to the anti-proliferative and pro-apoptotic effects of DCA. dovepress.comnih.gov

The tumor suppressor protein p53 also plays a role in the cellular response to DCA. In colorectal cancer cells with wild-type p53, DCA was found to enhance chemosensitivity to the drug 5-fluorouracil. nih.gov This effect was mediated through a p53/miR-149-3p/PDK2 signaling axis, suggesting that DCA can restore chemosensitivity through p53-dependent metabolic regulation. nih.govdcaguide.org In breast cancer cells, DCA was shown to increase susceptibility to doxorubicin (B1662922) via a p53-ERK5 dependent pathway. nih.gov However, DCA can also inhibit cancer cell proliferation through p53-independent pathways. researchgate.net

Neuroprotective Research (General Dichloroacetate)

Amelioration of Mitochondrial Dysfunction and Oxidative Stress

Dichloroacetate is known to influence mitochondrial function, primarily through its interaction with pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, DCA promotes the activity of the pyruvate dehydrogenase complex (PDC), which in turn enhances the conversion of pyruvate to acetyl-CoA and facilitates mitochondrial respiration. This shift from glycolysis to oxidative phosphorylation can have significant implications for cellular metabolism and redox status.

Studies have shown that this modulation of mitochondrial metabolism by DCA can lead to a reduction in oxidative stress. For instance, in certain cellular models, the enhancement of mitochondrial respiration is associated with a decrease in the production of reactive oxygen species (ROS). Furthermore, DCA has been observed to influence the expression of antioxidant genes, contributing to the cellular defense against oxidative damage.

The following table summarizes key findings related to the effects of dichloroacetate on mitochondrial function and oxidative stress from various research models.

| Model System | Key Findings | Reference |

| Breast Cancer Cells | Dichloroacetate enhanced metformin-induced mitochondrial superoxide (B77818) production, leading to oxidative damage to mitochondria, cellular lipids, and DNA. | |

| Rat Alveolar Type II Pneumocytes | Exposure to dichloroacetate was found to decrease cell health and activate oxidative stress defense pathways. |

Attenuation of Neuroinflammation and Inhibition of Apoptosis in Neuronal Damage Models

Neuroinflammation and apoptosis are critical processes in the pathophysiology of various forms of neuronal damage. Research into dichloroacetate has revealed its potential to modulate these pathways in models of neurological injury.

In a rat model of sepsis-associated encephalopathy, administration of DCA was found to reduce the activation of astrocytes and microglia, key cellular mediators of neuroinflammation. This was accompanied by a decrease in the levels of pro-inflammatory cytokines in both the circulation and the brain.

Regarding apoptosis, or programmed cell death, DCA has been shown to influence this process, particularly in the context of cancer cell lines where it can promote apoptosis. In models of neuronal damage, the inhibition of apoptosis is a key therapeutic goal. While direct evidence for 4-Bromophenyl dichloroacetate is not available, the anti-inflammatory effects of DCA suggest a potential neuroprotective role by mitigating the inflammatory cascade that can lead to apoptotic cell death in neurons.

Key research findings on the effects of dichloroacetate in neuronal damage models are presented in the table below.

| Neuronal Damage Model | Key Findings | Reference |

| Sepsis-Associated Encephalopathy (rat model) | Dichloroacetate reduced astrocyte and microglial activation, indicating decreased neuroinflammation. | |

| General Neuronal Damage | The anti-inflammatory actions of dichloroacetate may contribute to the inhibition of apoptosis in neuronal cells. |

Antimicrobial Activity (General Dichloroacetate Derivatives and Related Bromophenyl Compounds)

Evaluation of Antibacterial, Antifungal, and Antiviral Properties

Antibacterial and Antifungal Properties of Bromophenyl Compounds:

Research has demonstrated that the incorporation of a bromophenyl moiety into various molecular scaffolds can confer significant antibacterial and antifungal activity. For instance, certain 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown promising activity against both bacterial and fungal pathogens. Similarly, some bromophenol derivatives have exhibited good antibacterial activity against Staphylococcus aureus and even methicillin-resistant S. aureus (MRSA), along with the ability to inhibit biofilm formation. nih.govacs.org

The following table summarizes the antimicrobial activities of some representative bromophenyl compounds against various pathogens.

| Compound Type | Target Pathogen(s) | Observed Activity | Reference |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | S. aureus, E. coli, C. albicans, A. niger | Promising antimicrobial and antifungal activity. | researchgate.net |

| 3-Bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Good antibacterial activity and inhibition of biofilm formation. | nih.govacs.org |

| Bis(3-bromo-4,5-dihydroxyphenyl)methanone | Candida albicans | Potent inhibitory activity against isocitrate lyase. | nih.gov |

Antiviral Properties of Dichloroacetate Derivatives:

There is emerging evidence for the antiviral activity of dichloroacetate. For example, DCA has been shown to reduce the replication of the Zika virus in brain cortical progenitors at different stages of maturation. This effect is thought to be mediated by the modulation of host cell metabolism.

Molecular Docking Studies for Elucidating Binding Affinities with Pathogens

Molecular docking is a computational technique used to predict the binding orientation of a small molecule to a target protein, providing insights into potential mechanisms of action. While no specific docking studies for 4-Bromophenyl dichloroacetate against microbial targets were found, studies on related bromophenyl compounds have been conducted.

These studies have explored the binding of bromophenyl derivatives to various microbial enzymes that are crucial for pathogen survival. For example, docking studies of 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown good docking scores within the binding pockets of bacterial and fungal proteins. researchgate.net Similarly, bromophenol compounds have been investigated as inhibitors of Candida albicans isocitrate lyase, a key enzyme in the glyoxylate (B1226380) cycle, which is essential for the virulence of some fungi. nih.gov

The table below presents findings from molecular docking studies of bromophenyl compounds with microbial protein targets.

| Compound Type | Microbial Target | Key Findings from Docking Study | Reference |

| 4-(4-Bromophenyl)-thiazol-2-amine derivatives | Bacterial and Fungal Proteins | Good docking scores within the binding pockets. | researchgate.net |

| Bromophenol derivatives | Candida albicans isocitrate lyase | Potent inhibitory activities, suggesting strong binding to the active site. | nih.gov |

Proposed Mechanisms of Antimicrobial Action

The precise antimicrobial mechanisms of 4-Bromophenyl dichloroacetate have not been elucidated. However, based on the chemical nature of its constituent parts, several potential mechanisms can be proposed.

Disruption of Cell Membranes: Phenolic compounds, including bromophenols, are known to exert their antimicrobial effects by disrupting the cytoplasmic membrane of bacteria. frontiersin.org This can lead to increased membrane permeability, leakage of intracellular components, and ultimately, cell death. The lipophilic nature of the bromophenyl group may facilitate its insertion into the bacterial cell membrane.

Inhibition of Essential Enzymes: As suggested by molecular docking studies, bromophenyl derivatives may act by inhibiting the activity of crucial microbial enzymes. nih.gov For instance, the inhibition of enzymes involved in metabolic pathways, such as isocitrate lyase in fungi, can deprive the pathogen of essential nutrients and halt its growth. nih.gov

Oxidative Damage: Halogenated compounds can induce oxidative stress in microbial cells. While the primary research on DCA-induced oxidative damage is in the context of cancer cells, it is plausible that a similar mechanism could contribute to its antimicrobial effects. An increase in reactive oxygen species can damage cellular components such as DNA, proteins, and lipids, leading to microbial cell death.

DNA Interaction: Some antimicrobial agents act by binding to microbial DNA, thereby interfering with replication and transcription. While there is no direct evidence for this mechanism for 4-Bromophenyl dichloroacetate, the planar aromatic structure of the bromophenyl group could potentially intercalate with DNA.

Advanced Applications and Novel Derivative Development

Design and Synthesis of Hybrid Molecules Incorporating Dichloroacetic Acid

The design of hybrid molecules that incorporate the dichloroacetic acid (DCA) scaffold represents a strategic approach in modern drug discovery. The core principle is to create a single chemical entity that combines the biological activity of DCA with another pharmacophore, potentially leading to synergistic effects, enhanced potency, or novel mechanisms of action. google.comacs.org DCA itself is known to modulate cellular metabolism by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), which can be particularly effective against cancer cells that rely on glycolysis (the Warburg effect). frontiersin.orgnih.gov By linking DCA to other bioactive molecules, scientists aim to attack pathological processes through multiple pathways simultaneously. acs.org

A common strategy involves creating ester or amide linkages between DCA and another therapeutic agent. For instance, derivatives of natural products or existing synthetic drugs can be modified to include a dichloroacetyl group. acs.org The synthesis of these hybrid molecules often employs standard acylation reactions, where a hydroxyl or amino group on the partner molecule is reacted with a dichloroacetylating agent, such as dichloroacetyl chloride or methyl dichloroacetate (B87207). nih.gov This approach has been used to create DCA derivatives of compounds like phenstatin, aiming to combine the PDK-inhibiting action of DCA with the tubulin-inhibiting properties of the partner molecule. acs.org The goal is to develop a single compound that can disrupt both cellular metabolism and cell division, two critical processes for cancer cell proliferation. acs.org

Development of Dichloroacetate Derivatives as Ligands for Metal Complexes with Biological Activity

The carboxylate group of dichloroacetate provides an excellent coordination site for metal ions, enabling the development of novel metal-based drugs. google.comresearchgate.net Coordination compounds, formed between a central metal ion and one or more ligands, offer a vast structural diversity and unique electronic properties that can be tuned for specific biological targets. libretexts.org Using dichloroacetate derivatives as ligands allows for the integration of DCA's metabolic-modulating effects with the cytotoxic or other therapeutic properties of the metal center. google.comacs.org

Synthesis and Characterization of Metal-Dichloroacetate Coordination Compounds

The synthesis of metal-dichloroacetate complexes typically involves the reaction of a suitable metal salt (e.g., copper, platinum, cobalt salts) with a dichloroacetate ligand in an appropriate solvent. researchgate.netiosrjournals.org Dichloroacetic acid can coordinate to a metal center in either a monodentate or bidentate fashion through its carboxylate group. researchgate.net The resulting coordination compounds are then isolated and rigorously characterized to determine their structure and purity.

A variety of analytical techniques are employed for characterization. Single-crystal X-ray diffraction is considered the gold standard for elucidating the precise three-dimensional structure, revealing bond lengths, coordination geometry, and intermolecular interactions. iosrjournals.org Spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy are used to confirm the coordination of the dichloroacetate ligand to the metal, often by observing a shift in the carbonyl stretching frequency. researchgate.net Other techniques like elemental analysis, UV-Vis spectroscopy, and thermogravimetric analysis further confirm the composition and stability of the synthesized complexes. libretexts.orgiosrjournals.org For example, researchers have successfully synthesized and characterized binuclear copper(II) complexes where dichloroacetic acid is co-crystallized with a primary copper complex, held together by non-covalent interactions. iosrjournals.org

Evaluation of Metal Complexes for Enhanced Biological Profiles

Once synthesized and characterized, metal-dichloroacetate complexes are evaluated for their biological activity. A primary focus of this research has been on developing new anticancer agents. google.comjchr.org The rationale is that such complexes can exert a dual mechanism of action: the DCA ligand can disrupt tumor cell metabolism, while the metal center can induce cell death through other pathways, such as DNA binding and cleavage or the generation of reactive oxygen species (ROS). libretexts.orgjchr.org

In vitro studies are commonly performed on various cancer cell lines to assess the cytotoxicity of the new compounds. iosrjournals.orgjchr.org These assays determine the concentration of the complex required to inhibit cell growth or induce cell death. For instance, a cocrystal of a dinuclear copper(II) complex with dichloroacetic acid was evaluated for its in vitro cytotoxicity on MCF-7 human breast cancer cell lines and its ability to interact with and cleave DNA. iosrjournals.orgjchr.org Studies have also explored platinum complexes where the DCA moiety is incorporated either as an axial ligand in Pt(IV) complexes or directly coordinated to Pt(II) centers. acs.org The results of these evaluations often show that the metal complexes exhibit significantly enhanced biological activity compared to the free dichloroacetate ligand or the metal salt alone, demonstrating the potential of this synergistic approach. nih.govmdpi.com

| Complex Type | Metal Center | Characterization Methods | Biological Target/Activity |

| Hybrid Molecules | N/A | NMR, Mass Spectrometry, Elemental Analysis | Dual-target agents (e.g., PDK and tubulin inhibition) acs.org |

| Coordination Compounds | Copper (Cu) | Single-crystal XRD, FTIR, UV-Vis | Anticancer (DNA binding and cleavage) iosrjournals.orgjchr.org |

| Coordination Compounds | Platinum (Pt) | X-ray crystallography | Anticancer (dual action) acs.org |

| Coordination Compounds | Cobalt (Co), Nickel (Ni) | IR, TGA, Elemental Analysis | Antimicrobial, Antifungal mdpi.com |

Exploration in Targeted Drug Delivery Systems

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. wikipedia.org Derivatives of dichloroacetic acid, such as 4-bromophenyl dichloroacetate, are being explored within this framework. The encapsulation of DCA or its derivatives into nanocarriers is a promising strategy to improve their pharmacokinetic properties and achieve targeted delivery. wikipedia.org

Nanoparticles made from biocompatible polymers like poly(lactic-co-glycolic) acid (PLGA) can serve as vehicles to carry these compounds. wikipedia.org For example, research has demonstrated the co-entrapment of bevacizumab (an anti-angiogenic drug) and dichloroacetate into PLGA nanoparticles for the treatment of glioblastoma. wikipedia.org This system is designed to simultaneously target neoangiogenesis and the hyperglycolytic metabolism characteristic of tumor cells. Such nanocarriers can be engineered to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect or by attaching specific targeting ligands to their surface that bind to receptors overexpressed on cancer cells. wikipedia.orgfiveable.me The development of a multifunctional drug delivery system based on metal-organic frameworks (MOFs) has also been shown to achieve high drug loading and effective release in the acidic tumor microenvironment. wikipedia.org These approaches demonstrate the potential for using advanced delivery systems to enhance the therapeutic profile of dichloroacetate-containing compounds.

Utilization of Bromophenyl Moieties in Sensor Development and Analytical Methods

The bromophenyl moiety is a valuable component in the design of chemical sensors and the development of robust analytical methods due to its specific electronic and steric properties. Its presence can influence the photophysical characteristics of a molecule or provide a site for specific interactions, making it useful for detection and quantification.

In sensor development, bromophenyl groups have been incorporated into larger molecular structures designed to detect specific analytes. For example, a novel electrochemical sensor for the detection of Bisphenol A (BPA) was developed using a [meso-tetrakis(p-bromophenyl) porphyrinato] cadmium (II) complex. researchgate.net This sensor demonstrated high selectivity and a very low detection limit, showcasing the effective role of the bromophenyl-containing porphyrin in the sensing mechanism. While not involving DCA, this illustrates the utility of the bromophenyl group in creating sensitive and selective detection platforms.

In the field of analytical chemistry, the bromophenyl group is often part of molecules that require precise quantification. Researchers have developed and validated numerous analytical methods, particularly reverse-phase high-performance liquid chromatography (RP-HPLC), for compounds containing a bromophenyl moiety. iosrjournals.orgjchr.org These methods are crucial for quality control in the pharmaceutical industry, allowing for the accurate determination of the active pharmaceutical ingredient and the detection of any impurities. iosrjournals.org For example, a validated RP-HPLC method was established for N-(4-bromophenyl)-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine, demonstrating linearity, precision, and accuracy suitable for bulk drug analysis. jchr.org Similarly, HPLC methods have been developed to quantify impurities like (4-Bromophenyl){Pyridine-2-yl} Acetonitrile in active pharmaceutical ingredients. iosrjournals.org

Investigation of Bromophenyl-Containing Protecting Groups Cleaved by Dichloroacetic Acid

In multistep organic synthesis, protecting groups are essential tools used to temporarily mask a reactive functional group to prevent it from interfering with a subsequent reaction. nih.gov Acid-labile protecting groups are a major class of these tools, designed to be stable under neutral or basic conditions but easily removed by treatment with an acid. libretexts.org

Research into milder and more selective deprotection methods is ongoing. Dichloroacetic acid (DCA) has been identified as a potential reagent for the cleavage of certain acid-labile protecting groups. google.com With a pKa of 1.35, DCA is a strong organic acid capable of facilitating the removal of groups that are sensitive to acidic conditions. A patent for removing acid-labile protecting groups lists dichloroacetic acid among the acids suitable for this purpose, particularly in the context of solid-phase peptide synthesis where it could serve as an alternative to the more corrosive trifluoroacetic acid (TFA). google.com

While specific examples of bromophenyl-containing protecting groups designed explicitly for cleavage by DCA are not yet widely documented, the chemical principles support their potential development. The stability and electronic nature of the bromophenyl moiety could be used to fine-tune the acid sensitivity of a protecting group. For instance, a trityl (triphenylmethyl) or benzyl-type protecting group, which are known to be acid-labile, could be functionalized with a bromophenyl ring. libretexts.org The electron-withdrawing nature of the bromine atom could modulate the stability of the carbocation intermediate formed during acid-catalyzed cleavage, thus influencing the conditions required for deprotection. The investigation into such systems would involve synthesizing these novel protecting groups, attaching them to substrates (like alcohols or amines), and then studying their cleavage kinetics using DCA under various conditions to establish their utility in complex synthetic routes.

Future Research Directions for Bromophenyl Dichloroacetate Derivatives

Further Elucidation of Molecular Mechanisms of Action in Diverse Biological Systems

The primary mechanism attributed to dichloroacetate (B87207) (DCA) is the inhibition of pyruvate (B1213749) dehydrogenase kinase (PDK), which leads to the activation of the pyruvate dehydrogenase complex (PDC). nih.govmedicinacomplementar.com.br This action effectively reverses the Warburg effect—the metabolic shift towards aerobic glycolysis observed in cancer cells—thereby promoting mitochondrial glucose oxidation over cytoplasmic glycolysis. medicinacomplementar.com.brmdpi.com This metabolic reprogramming can induce apoptosis and inhibit the growth of cancer cells. medicinacomplementar.com.br

Future investigations should aim to dissect the nuanced molecular consequences of PDK inhibition by 4-bromophenyl dichloroacetate derivatives in a wider range of biological contexts beyond oncology. Research indicates that DCA's influence extends to the modulation of key signaling molecules and pathways, including hypoxia-inducible factor 1-alpha (HIF-1α), p53, Bcl-2, and caspases, all of which are critical in regulating cell survival and death. medicinacomplementar.com.br For instance, studies on T cell lymphoma have shown that DCA can alter pH homeostasis and glucose metabolism, leading to tumor cell death. medicinacomplementar.com.br Furthermore, in different cancer types, DCA has been found to modulate pathways such as Akt/mTOR and p53 signaling. nih.gov

A critical area for future research is to determine how the addition of the 4-bromophenyl group to the dichloroacetate scaffold modifies these interactions and potentially confers novel mechanistic actions. It is essential to explore these mechanisms in diverse biological systems, including models for metabolic disorders like diabetes and hyperlipidemia, where DCA has shown potential to lower blood glucose and cholesterol levels. uran.uanih.gov Understanding these intricate molecular interactions will be paramount for identifying new therapeutic applications and predicting treatment responses.

Rational Design of Next-Generation Analogues with Tuned Pharmacological Profiles

The rational design of new analogues based on the 4-bromophenyl dichloroacetate scaffold is a crucial step toward developing next-generation therapeutics with enhanced efficacy and specificity. This process relies heavily on understanding the structure-activity relationships (SAR) that govern the pharmacological profiles of these compounds. nih.gov

SAR studies provide insights into how specific structural modifications influence biological activity. For example, research on N-(4-bromophenyl)-2,2-dichloroacetamide has laid the groundwork for understanding the contribution of the bromophenyl moiety. uran.ua Studies on other molecular scaffolds have shown that the presence and position of a bromine atom on a phenyl ring can significantly impact ligand affinity and activity. For instance, in a series of PPARγ-targeted antidiabetics, a bromine atom at the 4-position of a benzene (B151609) ring was associated with higher transcriptional activity and binding affinity, potentially through the formation of a halogen bond with the protein backbone. nih.gov

Future design strategies should systematically explore modifications to both the phenyl ring and the dichloroacetate group. Docking and descriptor analysis can be employed to predict the binding affinity and potential toxicity of novel analogues, as has been demonstrated in the search for less toxic DCA alternatives. nih.gov By systematically altering substituents on the phenyl ring and modifying the dichloroacetyl group, it may be possible to fine-tune the compound's interaction with its biological targets, such as PDK, leading to improved potency and a more desirable pharmacological profile. nih.gov

Table 1: Structure-Activity Relationship (SAR) Considerations for Derivative Design

| Molecular Scaffold Modification | Potential Impact on Pharmacological Profile | Rationale/Example |

|---|---|---|

| Phenyl Ring Substituents | ||

| Position of Bromine | Altered binding affinity and activity | A bromine at the 4-position can enhance binding through halogen bonds and van der Waals interactions. nih.gov |

| Additional Functional Groups (e.g., hydroxyl, amino) | Enhanced biological activity and potency | Inclusion of hydroxyl or para-amino groups on aryl rings has been shown to be beneficial for the anticancer activity of other heterocyclic compounds. nih.gov |

| Dichloroacetate Moiety | ||

| Halogen Substitution (e.g., replacing chlorine) | Modified binding affinity and toxicity | Docking studies suggest that analogues like Bromo(iodo)acetate or Diiodoacetate could offer better binding affinity and reduced toxicity compared to DCA. nih.gov |

Integration of Advanced Computational and Multi-omics Approaches for Deeper Understanding

To unravel the complex biological impact of 4-bromophenyl dichloroacetate derivatives, the integration of advanced computational and multi-omics technologies is indispensable. frontiersin.org These approaches allow for a holistic view of the molecular changes induced by the compound, moving beyond a single target or pathway. nih.gov

Multi-omics platforms—which include genomics, transcriptomics, proteomics, and metabolomics—can generate vast datasets that capture the global response of a biological system to a drug. researchgate.net For instance, an integrated metabolomics and transcriptomics study on DCA in lung cancer identified significant alterations in metabolic pathways and pinpointed the Macrophage Migration Inhibitory Factor (MIF) gene as a potential therapeutic target. nih.gov This highlights the power of omics to uncover novel mechanisms and biomarkers.

Computational oncology and systems biology provide the tools to analyze and interpret these complex datasets. frontiersin.orgfrontiersin.org Machine learning algorithms and network analysis can identify patterns and relationships between different biological layers, helping to build predictive models of drug response and elucidate mechanisms of action. frontiersin.orgnih.gov For future research on 4-bromophenyl dichloroacetate derivatives, these integrated approaches can be used to:

Identify novel molecular targets and pathways affected by the compounds.

Discover biomarkers that can predict patient response or resistance.

Elucidate the mechanisms underlying both therapeutic effects and potential toxicity.

Construct comprehensive models of the drug's interaction with cellular networks to guide further development. nih.gov

By combining experimental data with powerful computational analysis, a much deeper and more nuanced understanding of these derivatives can be achieved, accelerating their path toward clinical application.

Development of Innovative Synthetic Routes for Scalable and Sustainable Production

The translation of promising 4-bromophenyl dichloroacetate derivatives from the laboratory to clinical use hinges on the development of innovative, scalable, and sustainable synthetic routes. rsc.org The ability to produce large quantities of a target compound efficiently and cost-effectively is a critical factor in drug development. thieme-connect.de

Current synthetic methodologies for related compounds can serve as a starting point. For example, patented methods for preparing bromophenyl-containing heterocyclic compounds involve multi-step processes that include esterification, cyclization, and chlorination. google.com Research into the scalable synthesis of key building blocks, such as 4-bromo-substituted imidazoles, has focused on optimizing reaction conditions and selecting cost-effective starting materials to circumvent issues like regioisomer formation. thieme-connect.de

Future research in this area should prioritize the principles of green chemistry to ensure sustainability. This includes minimizing waste, using less hazardous reagents, and developing catalytic processes. Key objectives for developing innovative synthetic routes include:

One-Pot Reactions: Combining multiple reaction steps into a single procedure without isolating intermediates can save time, resources, and reduce waste. nih.gov

Flow Chemistry: Utilizing continuous flow reactors can offer better control over reaction parameters, improve safety, and facilitate easier scaling compared to traditional batch processing.

Catalysis: Employing novel catalysts can enable more efficient and selective chemical transformations, reducing the need for stoichiometric reagents and simplifying purification processes.

By focusing on these innovative strategies, robust and economically viable manufacturing processes can be established, ensuring that successful 4-bromophenyl dichloroacetate analogues can be made available for broader pre-clinical and clinical evaluation. rsc.orgresearchgate.net

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.